FMS Inhibitor Synthesis: 4- vs. 3-Position Regioisomers
The target compound (4-substituted piperidine) is explicitly cited as a critical intermediate for the synthesis of FMS inhibitors, a class of compounds targeting the CSF-1R kinase for treating rheumatoid arthritis and chronic inflammatory diseases [1]. In contrast, the regioisomer 1-Boc-3-(4-aminophenyl)piperidine is documented as a precursor for the PARP inhibitor niraparib . This divergent application stems from the positional substitution, which dictates the final molecular architecture of the kinase inhibitor core, making the 4-position analog uniquely suited for CSF-1R-targeted pathways.
| Evidence Dimension | Downstream API Class / Therapeutic Target |
|---|---|
| Target Compound Data | FMS/CSF-1R inhibitors (e.g., for rheumatoid arthritis) |
| Comparator Or Baseline | 1-Boc-3-(4-aminophenyl)piperidine (regioisomer, CAS 875798-79-1) |
| Quantified Difference | Target class differentiation: CSF-1R/FMS kinase vs. PARP |
| Conditions | Synthetic route design and final inhibitor structure |
Why This Matters
This distinction enables procurement teams to source the correct regioisomer for a specific drug development program, preventing costly synthetic dead-ends.
- [1] Molbase. (n.d.). 4-(4-氨基苯基)哌啶-1-甲酸叔丁酯 (CAS 170011-57-1). View Source
